molecular formula C17H17NO4 B14204981 1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 851663-34-8

1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B14204981
CAS No.: 851663-34-8
M. Wt: 299.32 g/mol
InChI Key: KOBVKKAGYSCMHX-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-pyridinecarboxaldehyde and 2,4,5-trimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar structure but without the pyridine and methoxy groups.

    Flavonoids: A class of compounds with similar biological activities and structural features.

    Curcumin: A well-known compound with a similar chalcone structure and diverse biological activities.

Uniqueness

1-(Pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the pyridine ring and multiple methoxy groups, which may contribute to its specific chemical reactivity and biological activity.

Properties

CAS No.

851663-34-8

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

1-pyridin-4-yl-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H17NO4/c1-20-15-11-17(22-3)16(21-2)10-13(15)4-5-14(19)12-6-8-18-9-7-12/h4-11H,1-3H3

InChI Key

KOBVKKAGYSCMHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)C2=CC=NC=C2)OC)OC

Origin of Product

United States

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